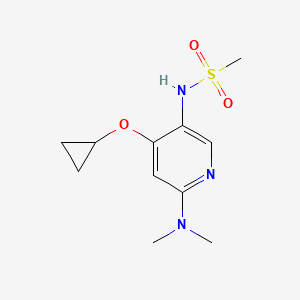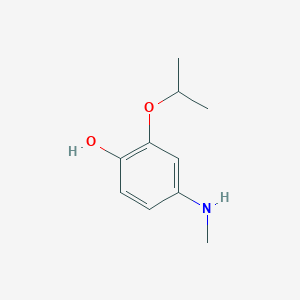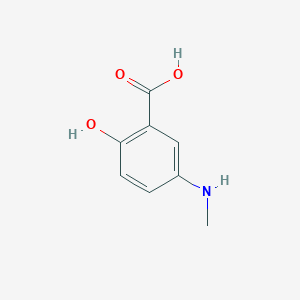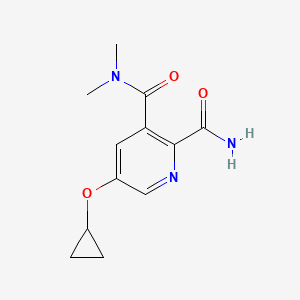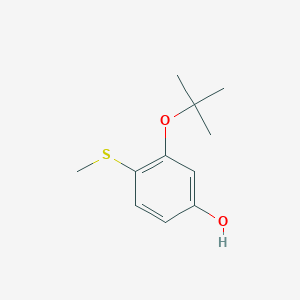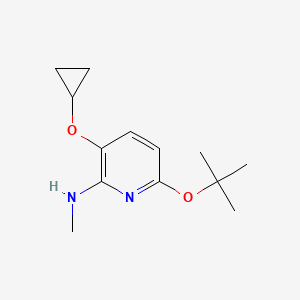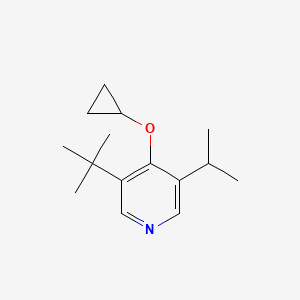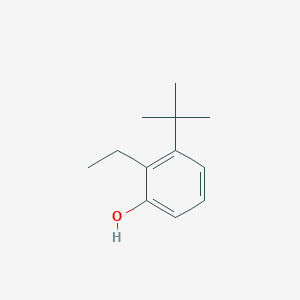
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a 1,2,3-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the chloromethyl group can yield different products with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which offers distinct reactivity and potential for further functionalization. The trifluoroethyl group also imparts unique physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C5H5ClF3N3 |
|---|---|
Molekulargewicht |
199.56 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-2-10-11-12(4)3-5(7,8)9/h2H,1,3H2 |
InChI-Schlüssel |
TXYXACUGEJWBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=N1)CC(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


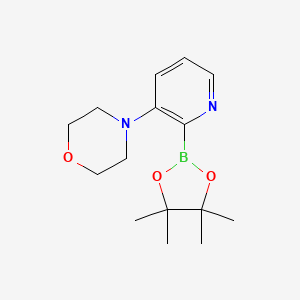

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
